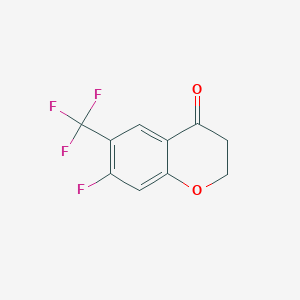
7-Fluoro-6-(trifluoromethyl)chroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-6-(trifluoromethyl)chroman-4-one is a synthetic compound belonging to the chromanone family. Chromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring. The presence of fluorine and trifluoromethyl groups in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields .
Méthodes De Préparation
The synthesis of 7-Fluoro-6-(trifluoromethyl)chroman-4-one involves several steps. One common method includes the reaction of 7-fluoro-4-chromanone with trifluoromethylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
7-Fluoro-6-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chromanone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted chromanones. .
Applications De Recherche Scientifique
7-Fluoro-6-(trifluoromethyl)chroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research has shown its potential in developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 7-Fluoro-6-(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
7-Fluoro-6-(trifluoromethyl)chroman-4-one can be compared with other chromanone derivatives, such as:
6-Fluoro-4-chromanone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)chroman-4-one: Similar structure but without the fluorine atom at the 7th position, leading to variations in reactivity and stability.
7-Hydroxy-4-chromanone: Contains a hydroxyl group instead of fluorine and trifluoromethyl groups, affecting its solubility and biological activity
Propriétés
Formule moléculaire |
C10H6F4O2 |
|---|---|
Poids moléculaire |
234.15 g/mol |
Nom IUPAC |
7-fluoro-6-(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H6F4O2/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4H,1-2H2 |
Clé InChI |
QNMSMKOXWJMUBG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=CC(=C(C=C2C1=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13048431.png)
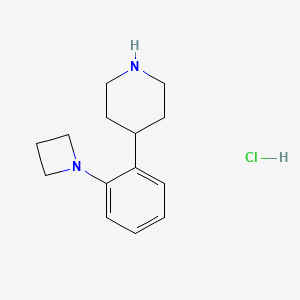

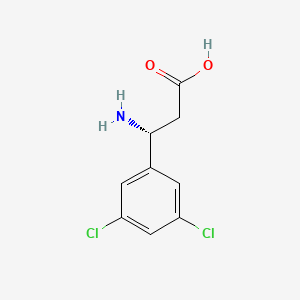
![(R)-(1,4-Diazabicyclo[2.2.2]octan-2-YL)methanamine 3hcl](/img/structure/B13048456.png)




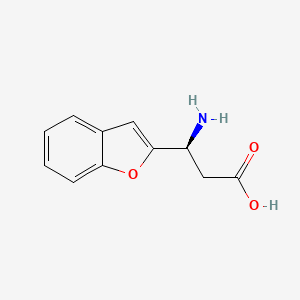
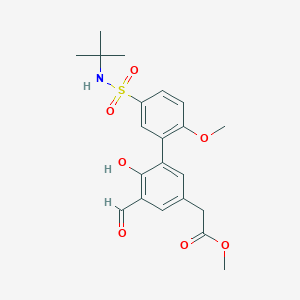
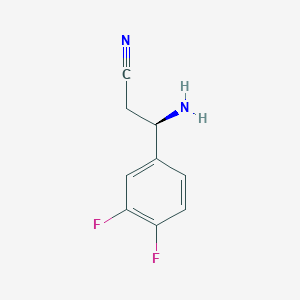
![6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13048489.png)

